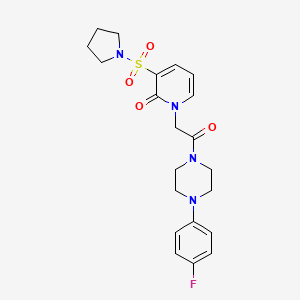

1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a 4-(4-fluorophenyl)piperazine moiety and a pyrrolidine sulfonyl group. The pyrrolidin-1-ylsulfonyl group may enhance metabolic stability and solubility compared to analogs with bulkier substituents.

Properties

IUPAC Name |

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O4S/c22-17-5-7-18(8-6-17)23-12-14-24(15-13-23)20(27)16-25-9-3-4-19(21(25)28)31(29,30)26-10-1-2-11-26/h3-9H,1-2,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPKHBBZYVYTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic organic molecule exhibiting significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 414.43 g/mol. The structure features a piperazine ring, a pyrrolidine sulfonamide, and a pyridine moiety, which contribute to its biological properties.

Antipsychotic and Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit antipsychotic properties through their interaction with serotonin and dopamine receptors. For instance, related compounds have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential applications in treating schizophrenia and other mood disorders .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridine-based compounds. The presence of the sulfonamide group in the structure is particularly relevant as it has been associated with cytotoxic effects against various cancer cell lines. For example, sulfonamide derivatives have shown significant activity against Jurkat cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Anticonvulsant Properties

The anticonvulsant activity of similar thiazole-integrated compounds has been documented. The structure's ability to interact with ion channels or neurotransmitter receptors may underlie its effectiveness in reducing seizure activity .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound likely interacts with serotonin (5-HT) and dopamine (D2) receptors, modulating their activity and influencing neurochemical pathways involved in mood regulation and psychosis .

- Cytotoxic Mechanisms : In cancer cells, the compound may induce apoptosis through mitochondrial pathways or by inhibiting key survival signals such as Bcl-2, leading to increased cell death in malignant tissues .

Case Study 1: Antipsychotic Activity

A study conducted on similar piperazine derivatives demonstrated significant binding affinity for serotonin receptors, leading to alterations in behavioral models indicative of antipsychotic effects. The findings suggest that modifications to the piperazine structure can enhance receptor selectivity and efficacy .

Case Study 2: Anticancer Efficacy

In vitro studies on various cell lines revealed that compounds structurally related to the target molecule exhibited potent antiproliferative effects. For instance, one study reported an IC50 value of less than 10 µM against A-431 cells, highlighting the compound's potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

Scientific Research Applications

Research indicates that this compound may interact with several biological targets, including:

- Dopamine Receptors : The piperazine structure suggests potential activity as an antagonist or agonist at dopamine receptors, which are crucial in treating psychiatric disorders.

- Serotonin Receptors : Similar compounds have shown efficacy in modulating serotonin pathways, indicating possible antidepressant or anxiolytic effects.

Proposed Mechanisms of Action

- Receptor Binding : The fluorophenyl and piperazine groups may facilitate binding to neurotransmitter receptors, influencing mood and cognition.

- Inhibition of Enzymatic Activity : The hydroxyl group may participate in interactions that inhibit specific enzymes involved in neurotransmitter metabolism.

Antidepressant Effects

Clinical trials have evaluated the efficacy of compounds similar to 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, suggesting the potential role of this compound in mood regulation.

Cancer Therapeutics

In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For example:

| Cell Line | IC50 Value (μM) |

|---|---|

| Colon Carcinoma | 6.2 |

| Human Breast Cancer | 43.4 |

These findings suggest that the compound may have potential as an anticancer agent.

Case Study on Antidepressant Effects

A clinical trial evaluated a similar piperazine derivative's efficacy in patients diagnosed with major depressive disorder. The results showed significant improvements in patient-reported outcomes, indicating the potential for this class of compounds to be developed into effective antidepressants.

Cancer Therapeutics

In another study focusing on cancer treatment, compounds related to this structure were tested against various tumor cell lines. The promising results highlight the need for further exploration into their mechanisms and therapeutic potentials.

Comparison with Similar Compounds

Key Research Needs :

- Empirical data on receptor binding (e.g., 5-HT1A, D2) and metabolic stability.

- Comparative solubility and bioavailability studies across the structural series.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.